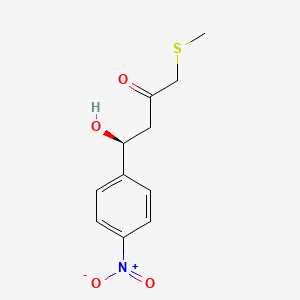
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- is a complex organic compound with a unique structure that includes a butanone backbone, a hydroxy group, a methylthio group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butanone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Methylthio Group: This can be done through thiolation reactions using methylthiolating agents like methylthiol chloride.
Attachment of the Nitrophenyl Group: This step usually involves nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methylthio group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, the nitrophenyl group can participate in π-π interactions, and the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4S)-: Lacks the methylthio group.
2-Butanone, 4-hydroxy-1-(methylthio)-4-phenyl-, (4S)-: Lacks the nitro group on the phenyl ring.
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-methoxyphenyl)-, (4S)-: Has a methoxy group instead of a nitro group on the phenyl ring.
Uniqueness
The presence of both the methylthio and nitrophenyl groups in 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- makes it unique compared to its analogs
Properties
CAS No. |
431046-65-0 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(4S)-4-hydroxy-1-methylsulfanyl-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO4S/c1-17-7-10(13)6-11(14)8-2-4-9(5-3-8)12(15)16/h2-5,11,14H,6-7H2,1H3/t11-/m0/s1 |
InChI Key |
CPIUKRRVJINGPX-NSHDSACASA-N |
Isomeric SMILES |
CSCC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Canonical SMILES |
CSCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















